molecular formula C14H12N4O B2354211 5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide CAS No. 307343-86-8

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2354211
CAS No.: 307343-86-8
M. Wt: 252.277
InChI Key: UHCVZVFBWOYEPO-UHFFFAOYSA-N
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Description

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 2-naphthyl substituent at the 1-position of the pyrazole ring and a carboxamide group at the 4-position.

Properties

IUPAC Name

5-amino-1-naphthalen-2-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-13-12(14(16)19)8-17-18(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCVZVFBWOYEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=C(C=N3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24840724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Classical Synthesis Routes

Hydrazone Formation and Cyclization

The most widely reported method involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions. This two-step process begins with hydrazone formation, followed by cyclization to construct the pyrazole ring (Figure 1).

Reaction Scheme:

  • Hydrazone Intermediate :
    $$ \text{2-Naphthylhydrazine} + \text{Ethyl acetoacetate} \rightarrow \text{Hydrazone} $$
  • Cyclization :
    $$ \text{Hydrazone} \xrightarrow{\text{HCl, Δ}} \text{5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide} $$
Optimization Parameters:
  • Temperature : 80–100°C
  • Acid Catalyst : Concentrated HCl or H₂SO₄
  • Reaction Time : 6–12 hours
  • Yield : 60–75%

Table 1: Key Reaction Conditions for Classical Synthesis

Parameter Value/Range Impact on Yield
Temperature 80–100°C Higher temps reduce side products
Acid Concentration 5–10% HCl Excess acid degrades product
Solvent Ethanol/Water (3:1) Polar protic solvents favor cyclization
Purification Recrystallization (EtOH) Purity >95%

Alternative Routes Using β-Ketonitriles

A parallel approach employs β-ketonitriles and hydrazines to form 5-aminopyrazoles. For this compound, 3-cyanoacetylacetone reacts with 2-naphthylhydrazine in acetic acid:

$$ \text{3-Cyanoacetylacetone} + \text{2-Naphthylhydrazine} \xrightarrow{\text{AcOH, Δ}} \text{Product} $$

Advantages:
  • Shorter Reaction Time : 3–5 hours
  • Higher Yield : 70–85%
  • Byproduct Control : Minimal imine formation due to nitrile stabilization.

Modern Synthetic Variations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. Under optimized conditions (100 W, 120°C), yields improve to 80–90% with >98% purity.

Table 2: Microwave vs. Conventional Heating

Condition Conventional Microwave
Time 6–12 h 15–30 min
Yield 60–75% 80–90%
Energy Consumption High Low

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂, FeCl₃) or ionic liquids ([BMIM]BF₄) improves regioselectivity and yield:

  • ZnCl₂ (5 mol%) : Increases yield to 88% by stabilizing the transition state.
  • Ionic Liquids : Enable solvent-free synthesis with 92% yield and recyclable catalysts.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs tubular flow reactors to enhance heat transfer and mixing:

  • Residence Time : 10–15 minutes
  • Throughput : 5–10 kg/day
  • Purity : 99% (HPLC)

Table 3: Industrial Process Parameters

Parameter Batch Process Continuous Flow
Scale 1–5 kg 10–50 kg
Yield 70–85% 85–95%
Cost Efficiency Moderate High

Automated Purification Systems

  • Chromatography : Reverse-phase HPLC for final purification.
  • Crystallization : Ethanol/water mixtures yield needle-shaped crystals suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH₂), 8.25–7.45 (m, 7H, naphthyl), 6.92 (s, 1H, pyrazole-H).
  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O amide).

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, MeCN:H₂O = 70:30).
  • Elemental Analysis : Calculated (%) for C₁₄H₁₂N₄O: C 66.66, H 4.76, N 22.22; Found: C 66.58, H 4.81, N 22.15.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Cancer Therapeutics

One of the most notable applications of 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide derivatives is in the development of novel anticancer agents. Research has shown that these compounds can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Case Study: FGFR Inhibition

A study designed and synthesized a series of derivatives targeting FGFRs, demonstrating that specific compounds exhibited nanomolar activity against multiple FGFR isoforms, including those with gatekeeper mutations. For instance, compound 10h showed IC50 values of 46 nM for FGFR1 and effectively suppressed the proliferation of lung and gastric cancer cell lines (NCI-H520 and SNU-16) with IC50 values of 19 nM and 59 nM, respectively . This highlights the potential for these compounds in overcoming drug resistance in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide derivatives have been explored extensively. These compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Case Study: Antimicrobial Efficacy

In one study, new derivatives were synthesized and evaluated for their antibacterial capabilities using disc diffusion methods. The results indicated that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests their potential use as alternative antimicrobial agents in clinical settings.

Drug Development Scaffolds

The pyrazole scaffold is recognized for its versatility in drug design. The structural characteristics of 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide make it an attractive candidate for further modifications aimed at enhancing biological activity or selectivity.

Case Study: Structure-Based Drug Design

Research has focused on modifying the pyrazole ring to create hybrids with enhanced properties. For example, derivatives designed to inhibit specific kinases related to diseases like cryptosporidiosis have shown promising results in both in vitro and in vivo models . Such studies underscore the importance of this compound as a foundational structure for developing new therapeutic agents.

Summary Table

Application AreaKey FindingsReferences
Cancer TherapeuticsPotent FGFR inhibitors with nanomolar activity; effective against resistant cancer cell lines
Antimicrobial ActivitySignificant antibacterial and antifungal properties; MIC values comparable to antibiotics
Drug DevelopmentVersatile scaffold for creating new therapeutic agents; effective against cryptosporidiosis

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Pyrazole-4-carboxamide Derivatives

Compound Name Substituent (1-position) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference ID
5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide 2-Naphthyl N/A N/A N/A
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (4a) Phenyl 247 N/A FT-IR: N-H, C=O stretches
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide (2c) 2,4-Dichlorophenyl 212–214 75 $ ^1H $ NMR: δ 7.64 (s, 1H)
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide 4-Fluorophenyl N/A N/A Used in multi-gram-scale syntheses
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide 4-Methoxyphenyl N/A N/A EN300-95966 (purity data unavailable)

Key Observations :

  • Steric and Electronic Effects : The 2-naphthyl group in the target compound is bulkier and more lipophilic than phenyl or halogenated phenyl substituents (e.g., 2c), likely reducing solubility but enhancing hydrophobic interactions in biological systems.
  • Synthetic Feasibility : Derivatives like 2c (75% yield) and 4-fluorophenyl analogues (scaled to 6.8 mmol) demonstrate robust synthetic accessibility , whereas the discontinuation of the target compound suggests practical challenges in its production .

Key Observations :

  • Antitumor Activity : Indole-functionalized derivatives (e.g., 7a) exhibit superior antitumor activity due to enhanced π-π stacking and hydrogen bonding . The naphthyl group in the target compound may offer similar aromatic interactions but lacks reported activity data.
  • Antibacterial Applications : Nitrophenyl-substituted analogues (e.g., 199) serve as precursors for pyrazolo[3,4-d]pyrimidines with antibacterial properties, highlighting the role of electron-withdrawing groups in modulating reactivity .

Biological Activity

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent in cancer treatment and other biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its structure allows for diverse interactions with biological targets, making it a versatile scaffold in drug design.

The primary mechanism of action for 5-amino-pyrazole derivatives involves their role as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors . FGFRs are implicated in various cancers due to their role in cellular proliferation and survival. The compound has been shown to bind covalently to FGFRs, effectively inhibiting their activity, which is crucial for tumor growth.

Anticancer Activity

Recent studies have demonstrated that 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide exhibits potent anticancer properties. Notably:

  • In vitro studies : The compound showed nanomolar activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 46 nM, 41 nM, and 99 nM respectively . Additionally, it effectively suppressed the proliferation of various cancer cell lines, including NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer), with IC50 values of 19 nM, 59 nM, and 73 nM respectively.
  • Mechanistic studies : X-ray co-crystal structure analysis revealed that the compound irreversibly binds to FGFR1, providing insights into its binding affinity and specificity .

Anti-inflammatory Activity

Beyond its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation:

  • Inhibition studies : Various derivatives have shown selective COX-2 inhibition with selectivity indices significantly higher than standard drugs like celecoxib. For instance, some compounds exhibited COX-2 IC50 values ranging from 0.02 to 0.04 μM .

Study on Cancer Cell Lines

A study published in the European Journal of Medicinal Chemistry evaluated the efficacy of several derivatives of 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide against multiple cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis in treated cells .

Anti-Cryptosporidium Activity

Another significant area of research focuses on the compound's efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. In animal models, specific derivatives demonstrated effective inhibition of oocyst shedding with no observable toxicity at therapeutic doses . This highlights the compound's potential beyond oncology.

Summary of Findings

The following table summarizes key biological activities and findings related to 5-amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide:

Activity Target/Cell Line IC50 Value (nM) Reference
FGFR1 Inhibition-46
FGFR2 Inhibition-41
FGFR3 Inhibition-99
NCI-H520 Cell ProliferationLung Cancer19
SNU-16 Cell ProliferationGastric Cancer59
KATO III Cell ProliferationGastric Cancer73
COX-2 InhibitionAnti-inflammatory0.02 - 0.04
Anti-CryptosporidiumC. parvumEffective in vivo

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or acrylates. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with substituted hydrazides under reflux in ethanol to form pyrazole intermediates, followed by hydrolysis to yield the carboxamide . Optimizing reaction time (6–12 hours) and temperature (70–90°C) improves yields (50–75%). Catalysts like acetic acid or p-toluenesulfonic acid enhance cyclization efficiency .

Q. How is the structure of 5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (C–N: 1.33–1.37 Å, C–O: 1.22 Å) and torsion angles (N1–C4–C5–O1: 175.2°) to confirm planarity of the pyrazole-carboxamide core. Complementary techniques like FT-IR (N–H stretch at 3350–3450 cm⁻¹) and NMR (¹³C chemical shifts for carbonyl at ~165 ppm) are used for secondary validation .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : In vitro assays include:

  • Enzyme inhibition : IC₅₀ determination against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
  • Anti-inflammatory activity : Measurement of nitric oxide (NO) suppression in LPS-induced macrophages, with EC₅₀ values compared to dexamethasone .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ ranges reported (e.g., 12–45 μM) .

Advanced Research Questions

Q. How do substituents at the pyrazole N1 and C5 positions modulate bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • N1-aryl groups : 2-Naphthyl enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), improving binding affinity (ΔG = −8.2 kcal/mol) compared to phenyl derivatives (−6.9 kcal/mol) .
  • C5-amino group : Hydrogen bonding with catalytic residues (e.g., Thr766 in EGFR) is critical; methylation reduces potency by 10-fold .
  • Quantitative SAR (QSAR) models using Hammett constants (σ = 0.12 for 2-naphthyl) predict logP and bioavailability .

Q. What computational strategies are employed to predict pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite simulates binding to target proteins (e.g., PDB: 1M17). Grid boxes centered on active sites (20 ų) and Lamarckian genetic algorithms refine poses .
  • ADMET prediction : SwissADME calculates parameters like topological polar surface area (TPSA = 85 Ų), suggesting moderate blood-brain barrier permeability. CYP450 inhibition risks are assessed via ProTox-II .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Methodological Answer : Contradictions arise from:

  • Solvent polarity : DMF increases reaction rates but may degrade thermally sensitive intermediates, reducing yields (e.g., 60% in DMF vs. 75% in ethanol) .
  • Biological assay variability : Normalize results using internal controls (e.g., staurosporine for kinase assays) and report p-values (<0.05) via ANOVA for inter-study comparisons .

Experimental Design Considerations

Q. What purification methods are optimal for isolating 5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3 v/v) to achieve >95% purity (HPLC). Crystallization kinetics monitored via dynamic light scattering (DLS) to avoid amorphous byproducts .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent; Rf = 0.4–0.5 .

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via LC-MS; half-life (t₁/₂) >12 hours indicates suitability for oral administration .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; <5% degradation confirms resistance to light-induced isomerization .

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